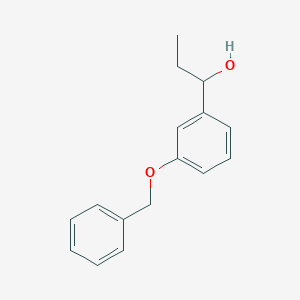
Vanylglycol
描述
Synthesis Analysis
The synthesis of Vanylglycol and related compounds involves several chemical processes and methodologies. For instance, a method for the gas chromatographic estimation of 3-methoxy-4-hydroxyphenylglycol involves its extraction and subsequent oxidation to vanillin, which is then assayed as a derivative by gas chromatography (Kahane, Mowat, & Vestergaard, 1970). Additionally, novel bis-(substituted-phenoxy) ended glycols have been synthesized using hydroxy aromatics of vanillin and related compounds, highlighting the versatility of Vanylglycol derivatives in chemical synthesis (Tuncer & Erk, 2003).
Molecular Structure Analysis
The molecular structure of Vanylglycol and its derivatives has been extensively studied, with techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry being utilized for their characterization. These studies provide detailed insights into the molecular configuration and the functional groups present, which are crucial for understanding the chemical behavior and applications of these compounds (Tuncer & Erk, 2000).
Chemical Reactions and Properties
Vanylglycol undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reaction with poly(ethylene glycols) and potassium hydroxide under mild conditions produces aryl polyglycols, demonstrating its reactivity and potential for creating novel compounds (Brunelle, Mendiratta, & Singleton, 1985). The synthesis of bis(thioglycolic acid)-vanillin-functionalized nanoparticles also exemplifies the innovative applications of Vanylglycol derivatives in green chemistry and catalysis (Nikpassand et al., 2021).
Physical Properties Analysis
The physical properties of Vanylglycol, such as solubility, melting point, and boiling point, are essential for its application in various industrial processes. While specific studies directly analyzing these properties of Vanylglycol were not highlighted, research on related glycol compounds provides a foundational understanding that can be extrapolated to infer some physical characteristics of Vanylglycol (Yue, Zhao, Ma, & Gong, 2012).
Chemical Properties Analysis
The chemical properties of Vanylglycol, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming complex molecules, are crucial for its application in synthesis and material science. The reactivity of Vanylglycol derivatives in forming complex structures like fullerodendrimers illustrates the compound's versatility and potential for innovative applications in materials science (Rio et al., 2002).
科研应用
Neuroprotective Effects
Vanillyl alcohol in Gastrodia elata Blume extracts can protect dopaminergic cells from apoptosis by reducing oxidative stress and modulating the apoptotic process. This suggests its potential in treating neurodegenerative diseases like Parkinson's disease (Kim, Choi, & Jung, 2011).
Catalytic Applications
Vanillyl-alcohol oxidase from Byssochlamys fulva V107 and Penicillium simplicissimum can catalyze the dehydrogenation of various 4-hydroxybenzylic structures and the oxidation of 4-hydroxybenzyl alcohols. This enzymatic activity aids in synthesizing compounds like S-1-(4-hydroxyphenyl)ethanol and -propanol, and reducing toxicity in plant biosynthesis (Furukawa et al., 1999; Fraaije, Veeger, & van Berkel, 1995).
Antioxidant and Cell Protection
Both synthetic capsiate and vanillyl alcohol effectively protect cells from oxidative damage and maintain healthy lipid levels, preventing lipid peroxidation (Rosa et al., 2008).
Bio-based Epoxy Resins
Bio-based epoxy resins derived from vanillyl alcohol show potential for renewable thermosets, with certain chemical structures lowering the glass transition temperature and increasing the glassy storage modulus (Hernandez et al., 2016).
Pharmacological Efficacy
Vanillyl alcohol possesses anti-angiogenic, anti-inflammatory, and anti-nociceptive activities, contributing to the efficacy of various traditional medicines (Jung et al., 2008).
Biorefinery Process Design
Comprehensive studies on vanillyl alcohol's thermophysical and thermochemical properties aid in process design and development in biorefineries (Freitas et al., 2016).
Microbial Production
An artificial pathway for microbial production of vanillyl alcohol using heterologous enzymes has been developed, showing potential for high-value methylated aromatic compounds (Chen et al., 2017).
Antioxidant and Antibacterial Properties
Caprylic acid vanillyl ester (CAVE) exhibits both antioxidant and antibacterial properties, suitable for the food and cosmetics industries (Kim & Kim, 2020).
Safety And Hazards
性质
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862142 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Vanylglycol | |
CAS RN |
534-82-7 | |
| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-hydroxyphenylglycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



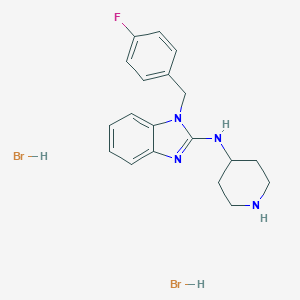
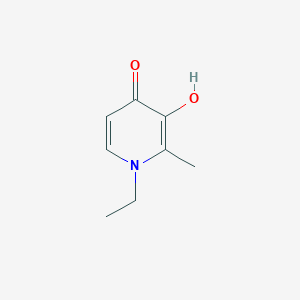
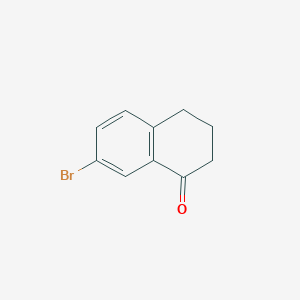
![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)
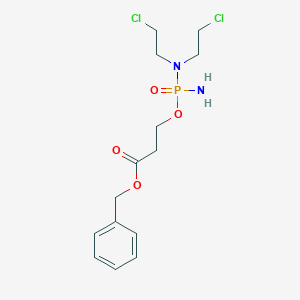
![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)


